molecular formula C15H13ClN2OS B5847889 N-[(benzylamino)carbonothioyl]-3-chlorobenzamide

N-[(benzylamino)carbonothioyl]-3-chlorobenzamide

Cat. No. B5847889
M. Wt: 304.8 g/mol
InChI Key: NYNPHYAHCLMSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(benzylamino)carbonothioyl]-3-chlorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA and is a derivative of the benzamide family. BCA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of BCA involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a critical role in the regulation of the pH balance in cancer cells, which is essential for their survival. By inhibiting the activity of CA IX, BCA disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. BCA has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a critical pathway involved in the programmed cell death of cancer cells. BCA has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of the extracellular matrix.

Advantages and Limitations for Lab Experiments

BCA has several advantages and limitations for lab experiments. One of the advantages of BCA is its high specificity for CA IX, which makes it a potent inhibitor of this enzyme. BCA also has a low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of BCA is its poor solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several potential future directions for the study of BCA. One of the future directions is the optimization of the synthesis methods to achieve higher yields and purity of the final product. Another future direction is the development of novel formulations of BCA that can improve its solubility and bioavailability in vivo. Additionally, the potential applications of BCA in other fields, such as neurodegenerative diseases and infectious diseases, should be explored.
Conclusion:
In conclusion, N-[(benzylamino)carbonothioyl]-3-chlorobenzamide is a chemical compound that has significant potential in scientific research. BCA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. BCA has shown promising results in the field of cancer research and has several advantages and limitations for lab experiments. Further studies are needed to explore the full potential of BCA in scientific research.

Synthesis Methods

The synthesis of BCA can be achieved using various methods, including the reaction of 3-chlorobenzoyl chloride with benzylamine in the presence of a base, such as triethylamine. Another method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction with benzylamine. These methods have been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

BCA has been extensively studied for its potential applications in scientific research. One of the primary applications of BCA is in the field of cancer research. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BCA has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.

properties

IUPAC Name

N-(benzylcarbamothioyl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-13-8-4-7-12(9-13)14(19)18-15(20)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPHYAHCLMSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.